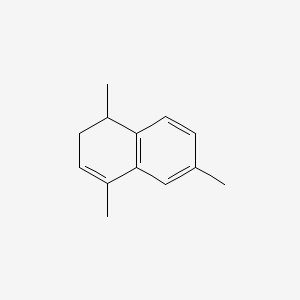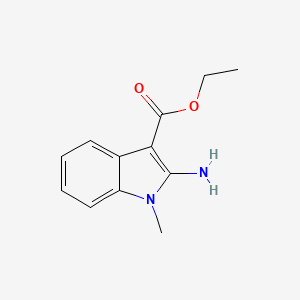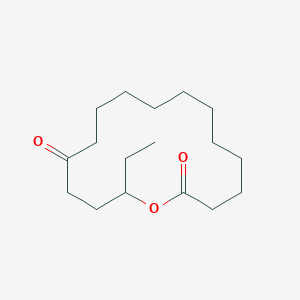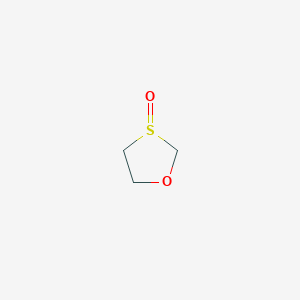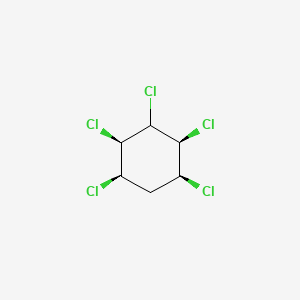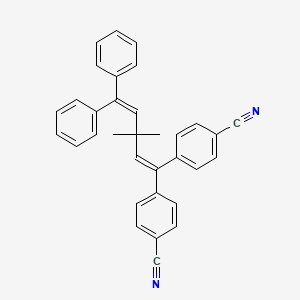![molecular formula C28H22O2 B14627797 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) CAS No. 56794-20-8](/img/structure/B14627797.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is an organic compound with the molecular formula C28H22O2 It is a derivative of biphenyl and is characterized by the presence of two phenylethanone groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Attachment of Phenylethanone Groups: The phenylethanone groups can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong nucleophiles, electron-withdrawing groups, elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) has several applications in scientific research:
作用機序
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The biphenyl core and phenylethanone groups contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Phenacyl Bromide: An organic compound with a similar phenylethanone structure but with a bromine substituent.
1,1’-Biphenyl, 4-bromo-: A biphenyl derivative with a bromine substituent, used in similar synthetic applications.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is unique due to its dual phenylethanone groups attached to the biphenyl core, providing distinct chemical and physical properties. This structural arrangement enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
56794-20-8 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
2-phenyl-1-[4-[4-(2-phenylacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C28H22O2/c29-27(19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChIキー |
ZXEXJHHHSFLWQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

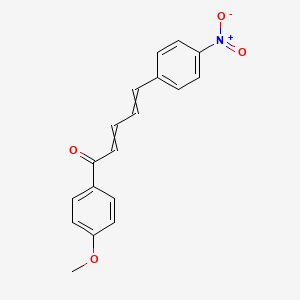
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
